AF12198

Beschreibung

Eigenschaften

IUPAC Name |

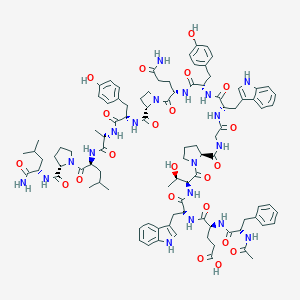

(4S)-4-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]azetidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H123N19O22/c1-51(2)41-69(83(98)124)107-92(133)77-24-16-38-113(77)95(136)75(42-52(3)4)111-84(125)53(5)102-86(127)71(44-57-25-29-61(118)30-26-57)110-93(134)78-37-40-115(78)94(135)68(33-35-79(97)120)106-88(129)72(45-58-27-31-62(119)32-28-58)108-89(130)73(46-59-48-99-65-21-13-11-19-63(59)65)104-80(121)50-101-91(132)76-23-15-39-114(76)96(137)82(54(6)116)112-90(131)74(47-60-49-100-66-22-14-12-20-64(60)66)109-85(126)67(34-36-81(122)123)105-87(128)70(103-55(7)117)43-56-17-9-8-10-18-56/h8-14,17-22,25-32,48-49,51-54,67-78,82,99-100,116,118-119H,15-16,23-24,33-47,50H2,1-7H3,(H2,97,120)(H2,98,124)(H,101,132)(H,102,127)(H,103,117)(H,104,121)(H,105,128)(H,106,129)(H,107,133)(H,108,130)(H,109,126)(H,110,134)(H,111,125)(H,112,131)(H,122,123)/t53-,54+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,82-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASLMBMCJADVGR-XQDBXYBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCN3C(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N5CC[C@H]5C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H123N19O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1895.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AF12198: A Potent and Selective IL-1 Receptor Antagonist

An In-depth Technical Guide on the Mechanism of Action

AF12198 is a synthetic 15-mer peptide that has been identified as a potent and selective antagonist of the human type I interleukin-1 (IL-1) receptor. Its development marked a significant step in the creation of small-molecule therapeutics for IL-1 mediated inflammatory diseases. This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action

This compound functions as a competitive antagonist at the human type I IL-1 receptor (IL-1RI). Interleukin-1, a key pro-inflammatory cytokine, exerts its biological effects by binding to IL-1RI, which then recruits the IL-1 receptor accessory protein (IL-1RAcP) to form a ternary signaling complex. This complex initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, and subsequent expression of inflammatory mediators.

This compound selectively binds to the human type I IL-1 receptor, but not the type II receptor or the murine type I receptor.[1] By occupying the binding site on IL-1RI, this compound sterically hinders the binding of IL-1α and IL-1β, thereby preventing the formation of the active signaling complex and blocking the subsequent inflammatory cascade.[2][3][4][5][6] This targeted antagonism makes this compound a precise tool for modulating IL-1-driven inflammation.

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.

| Assay | Cell Type | Inhibitor | IC50 (nM) |

| IL-1-induced IL-8 Production | Human Dermal Fibroblasts | This compound | 25 |

| IL-1-induced ICAM-1 Expression | Human Endothelial Cells | This compound | 9 |

Data sourced from PubMed abstract ID: 8945489[1]

Signaling Pathway

The following diagram illustrates the IL-1 signaling pathway and the inhibitory mechanism of this compound.

Caption: IL-1 signaling pathway and this compound mechanism of action.

Experimental Protocols

Detailed experimental protocols were not available in the public domain at the time of this review. However, based on the published abstract, the key experiments can be outlined as follows.[1]

In Vitro Inhibition Assays:

-

IL-1-induced IL-8 Production:

-

Human dermal fibroblasts were cultured under standard conditions.

-

Cells were treated with varying concentrations of this compound.

-

IL-1 was added to the cultures to induce the production of interleukin-8 (IL-8).

-

Supernatants were collected, and IL-8 levels were quantified, likely using an enzyme-linked immunosorbent assay (ELISA).

-

The half-maximal inhibitory concentration (IC50) was determined by plotting the percentage of inhibition against the concentration of this compound.

-

-

IL-1-induced ICAM-1 Expression:

-

Human endothelial cells were cultured.

-

Cells were pre-incubated with a range of this compound concentrations.

-

IL-1 was introduced to stimulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1).

-

ICAM-1 expression on the cell surface was measured, likely via flow cytometry or a cell-based ELISA.

-

The IC50 value was calculated from the dose-response curve.

-

In Vivo Efficacy Study:

-

Animal Model: Cynomolgus monkeys were used to assess the in vivo activity of this compound.

-

Drug Administration: this compound was administered as an intravenous infusion.

-

Ex Vivo IL-1 Induction of IL-6:

-

Blood samples were collected from the monkeys.

-

The whole blood or isolated peripheral blood mononuclear cells were challenged with IL-1 ex vivo to induce the production of Interleukin-6 (IL-6).

-

IL-6 levels were measured to assess the blocking activity of this compound present in the circulation.

-

-

In Vivo IL-6 Induction:

-

An inflammatory stimulus was likely administered to the monkeys to induce an in vivo IL-6 response.

-

Blood samples were taken at various time points to measure the systemic levels of IL-6.

-

The modulation of the in vivo IL-6 induction by this compound was evaluated.

-

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow used to characterize this compound.

Caption: High-level experimental workflow for this compound characterization.

References

- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are IL-1R antagonists and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interleukin-1 Receptor Antagonist (IL-1RA) | BioVendor R&D [biovendor.com]

- 6. Interleukin-1 receptor antagonist - Wikipedia [en.wikipedia.org]

AF12198: A Technical Whitepaper on the Function and Characterization of a Novel IL-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-1 (IL-1) is a pivotal pro-inflammatory cytokine implicated in a wide array of autoimmune and inflammatory diseases.[1][2] Its activity is mediated primarily through the Interleukin-1 Receptor Type I (IL-1RI).[3][4] Consequently, the development of specific IL-1RI antagonists is a significant area of therapeutic research. This document provides a detailed technical overview of AF12198, a novel peptide-based antagonist of the human IL-1RI. This compound is a 15-mer peptide that demonstrates high potency and selectivity for the human IL-1RI, effectively blocking downstream inflammatory signaling both in vitro and in vivo.[5] This guide synthesizes the available quantitative data, outlines relevant experimental protocols for characterization, and illustrates the underlying molecular and experimental frameworks.

The Interleukin-1 (IL-1) System: A Primer

The IL-1 family of cytokines are central regulators of the innate immune system.[] The primary agonists, IL-1α and IL-1β, initiate a potent inflammatory response upon binding to the IL-1RI.[1] This binding event necessitates the recruitment of a co-receptor, the IL-1 Receptor Accessory Protein (IL-1RAcP), to form a stable ternary signaling complex.[4][] Formation of this complex juxtaposes the intracellular Toll-Interleukin-1 Receptor (TIR) domains of both receptor chains, triggering the recruitment of adaptor proteins like MyD88.[1] This initiates a signaling cascade through IRAK and TRAF6, culminating in the activation of key transcription factors, including NF-κB and components of the MAPK pathway, which drive the expression of numerous secondary inflammatory mediators like IL-6, IL-8, and cell adhesion molecules such as ICAM-1.[1][5] The system is naturally modulated by the endogenous Interleukin-1 Receptor Antagonist (IL-1Ra), which competitively binds to IL-1RI without recruiting IL-1RAcP, thereby preventing signal transduction.[7][8]

This compound: A Novel Peptide Antagonist of IL-1RI

This compound is a 15-amino acid peptide (Ac-FEWTPGWYQJYALPL-NH2) where 'J' represents the unnatural amino acid 2-azetidine-1-carboxylic acid.[5] It was identified through phage display library screening as a potent and selective antagonist of the human IL-1RI.[5]

Mechanism of Action

This compound functions as a competitive antagonist. It selectively binds to the human Type I IL-1 Receptor, thereby physically occluding the binding site for the natural agonists, IL-1α and IL-1β.[5] By preventing agonist binding, this compound inhibits the formation of the IL-1RI/IL-1RAcP signaling complex and blocks the entire downstream inflammatory cascade. This mechanism mimics the function of the naturally occurring IL-1Ra.[7][8]

Quantitative Bioactivity Data

This compound exhibits potent inhibitory activity in various in vitro assays and demonstrates high selectivity for the human IL-1RI over other related receptors.[5][9]

| Parameter | Description | Value | Cell Type / System | Reference |

| IC₅₀ | Inhibition of IL-1-induced ICAM-1 expression | 9 nM | Human Endothelial Cells | [5] |

| IC₅₀ | Inhibition of IL-1-induced IL-8 production | 25 nM | Human Dermal Fibroblasts | [5] |

| IC₅₀ | Direct binding affinity to human IL-1RI | 8 nM | Receptor Binding Assay | [9] |

| IC₅₀ | Binding affinity to human IL-1RII | > 6.7 µM | Receptor Binding Assay | [9] |

| IC₅₀ | Binding affinity to murine IL-1RI | > 200 µM | Receptor Binding Assay | [9] |

| In Vivo Activity | Blockade of IL-1 induced IL-6 production | Active | Cynomolgus Monkeys | [5] |

Experimental Methodologies

The characterization of an IL-1 receptor antagonist like this compound follows a logical progression from initial binding assessment to functional cellular assays and finally to in vivo efficacy models.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Treating inflammation by blocking interleukin-1 in a broad spectrum of diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The IL-1 receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sinobiological.com [sinobiological.com]

- 5. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interleukin-1 receptor antagonist: role in biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, human type I interleukin receptor antagonist (CAS 185413-30-3) | Abcam [abcam.com]

The Enigmatic Structure of AF12198: A Technical Overview

For Immediate Release

Shanghai, China – November 18, 2025 – The peptide AF12198, a potent and selective antagonist of the human type I interleukin-1 (IL-1) receptor, represents a significant area of interest for researchers in inflammation and drug development. This technical guide provides a comprehensive overview of the known structural and functional aspects of this compound, offering valuable insights for scientists and professionals in the field. While a definitive three-dimensional structure of this compound is not publicly available in peer-reviewed literature, this document consolidates the current understanding of its primary sequence, biological activity, and the general methodologies that would be employed for its structural elucidation.

Primary Structure and Physicochemical Properties

This compound is a synthetic 15-mer peptide with the primary sequence Ac-Phe-Glu-Trp-Thr-Pro-Gly-Trp-Tyr-Gln-J-Tyr-Ala-Leu-Pro-Leu-NH2.[1] A key feature of this peptide is the incorporation of the unnatural amino acid, 2-azetidine-1-carboxylic acid, denoted by 'J'. The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH2), modifications that typically enhance peptide stability and bioactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | Ac-FEWTPGWYQJYALPL-NH2 |

| Molecular Formula | C101H128N20O22 |

| Average Molecular Weight | 2022.3 g/mol |

| Residue Count | 15 |

| N-terminus Modification | Acetylation |

| C-terminus Modification | Amidation |

| Key Unnatural Residue | J (2-azetidine-1-carboxylic acid) |

Biological Function: Antagonism of the IL-1 Receptor

This compound functions as a selective antagonist of the human type I interleukin-1 receptor (IL-1RI).[1] It effectively blocks the binding of both IL-1α and IL-1β to the receptor, thereby inhibiting downstream inflammatory signaling pathways. This antagonistic activity has been demonstrated to prevent IL-1-induced cellular responses, highlighting its therapeutic potential.[1]

Below is a diagram illustrating the signaling pathway inhibited by this compound.

References

AF12198 Binding Affinity to IL-1R1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and antagonistic activity of the peptide AF12198 towards the human Interleukin-1 Receptor, Type 1 (IL-1R1). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary

This compound is a potent and selective antagonist of the human IL-1R1. Its binding affinity and functional inhibition have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentration (IC50) values reported for this compound.

Table 1: this compound In Vitro Antagonist Activity

| Assay | Cell Type | Inhibitory Concentration (IC50) | Reference |

| IL-1-induced IL-8 Production | Human Dermal Fibroblasts | 25 nM | [1] |

| IL-1-induced ICAM-1 Expression | Endothelial Cells | 9 nM | [1] |

| Competitive Binding against 125I-IL-1α | - | 8.0 nM |

Table 2: Selectivity of this compound

| Receptor | Species | IC50 | Reference |

| Type I IL-1 Receptor | Human | 8 nM | |

| Type II IL-1 Receptor | Human | > 6.7 µM | |

| Type I IL-1 Receptor | Murine | > 200 µM |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices.

Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the IC50 of this compound for IL-1R1 using a radiolabeled ligand.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled IL-1α to the human IL-1R1.

Materials:

-

Recombinant human IL-1R1

-

Radiolabeled 125I-IL-1α

-

This compound peptide

-

Binding buffer (e.g., PBS with 0.1% BSA)

-

Wash buffer (e.g., cold PBS)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Plate Coating: Coat the wells of a 96-well filter plate with recombinant human IL-1R1 and incubate to allow for receptor immobilization. Block non-specific binding sites with a blocking buffer.

-

Competition Reaction: Add a constant concentration of 125I-IL-1α to each well. Add serial dilutions of this compound to the wells. For the control wells, add only the radiolabeled ligand (total binding) or an excess of unlabeled IL-1α (non-specific binding).

-

Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Washing: Wash the wells with cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filter plate and add scintillation fluid to each well. Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IL-1-induced IL-8 Production Inhibition Assay

This protocol describes a cell-based assay to measure the ability of this compound to inhibit IL-1-induced production of the chemokine IL-8 in human dermal fibroblasts.[1]

Objective: To determine the IC50 of this compound for the inhibition of IL-1β-induced IL-8 secretion from human dermal fibroblasts.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human IL-1β

-

This compound peptide

-

Human IL-8 ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HDFs into 96-well plates and allow them to adhere and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with serial dilutions of this compound for a specified time.

-

Stimulation: Add a constant concentration of recombinant human IL-1β to the wells to stimulate IL-8 production. Include control wells with no IL-1β and wells with IL-1β but no this compound.

-

Incubation: Incubate the plate for a period sufficient to allow for IL-8 secretion (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of IL-8 production at each concentration of this compound. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value from the resulting dose-response curve.

IL-1-induced ICAM-1 Expression Inhibition Assay

This protocol details a cell-based assay to assess the inhibitory effect of this compound on IL-1-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells.[1]

Objective: To determine the IC50 of this compound for the inhibition of IL-1β-induced ICAM-1 expression on human umbilical vein endothelial cells (HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Recombinant human IL-1β

-

This compound peptide

-

Anti-human ICAM-1 antibody (conjugated to a fluorescent dye)

-

Flow cytometer

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Seed HUVECs into 24-well plates and culture until they form a confluent monolayer.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a defined pre-incubation period.

-

Stimulation: Add a fixed concentration of recombinant human IL-1β to the wells to induce ICAM-1 expression. Include appropriate controls.

-

Incubation: Incubate the cells for a time that allows for maximal ICAM-1 expression (e.g., 18-24 hours).

-

Cell Staining: Detach the cells from the wells and wash them. Incubate the cells with a fluorescently labeled anti-human ICAM-1 antibody.

-

Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the level of ICAM-1 expression.

-

Data Analysis: Determine the mean fluorescence intensity (MFI) for each sample. Calculate the percentage of inhibition of ICAM-1 expression for each this compound concentration. Plot the percentage of inhibition against the log concentration of this compound to calculate the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate the IL-1R1 signaling pathway and the experimental workflows.

References

In Vivo Efficacy of AF12198: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF12198 is a novel, low molecular weight, 15-mer peptide antagonist that selectively targets the human type I interleukin-1 (IL-1) receptor.[1] As a competitive inhibitor of IL-1α and IL-1β binding, this compound represents a potential therapeutic agent for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the reported in vivo efficacy of this compound, detailing experimental methodologies, presenting quantitative data, and visualizing the underlying biological pathways. The information presented is based on the currently available scientific literature.

Core Mechanism of Action

This compound exerts its biological effects by specifically binding to the human type I IL-1 receptor (IL-1RI).[1] This binding event prevents the subsequent association of IL-1α or IL-1β, thereby inhibiting the formation of the active receptor complex and blocking downstream inflammatory signaling.[1] It is noteworthy that this compound does not bind to the human type II IL-1 receptor or the murine type I IL-1 receptor, highlighting its species and receptor-type specificity.[1]

In Vivo Efficacy Data

The primary in vivo efficacy of this compound has been demonstrated in a cynomolgus monkey model. The key findings from this research are summarized below.

Table 1: In Vivo Efficacy of this compound in Cynomolgus Monkeys[1]

| Parameter | Experimental Condition | Result |

| Ex vivo IL-6 Induction | Whole blood challenged with IL-1 after this compound infusion | Blockade of IL-1-induced IL-6 production |

| In vivo IL-6 Induction | Measurement of plasma IL-6 levels after IL-1 challenge | Down-modulation of in vivo IL-6 induction |

Experimental Protocols

A detailed understanding of the experimental design is crucial for the interpretation of efficacy data. The following protocol outlines the methodology used in the key in vivo study.

Cynomolgus Monkey Model of IL-1 Antagonism[1]

-

Animal Model: Cynomolgus monkeys were utilized as a relevant non-human primate model due to the high homology between the human and monkey IL-1 signaling pathways.

-

Drug Administration: this compound was administered as an intravenous infusion.

-

Ex Vivo Challenge:

-

Blood samples were collected from the monkeys prior to and during the this compound infusion.

-

Whole blood was then incubated ex vivo with or without the addition of human recombinant IL-1β.

-

The concentration of IL-6 in the plasma was subsequently measured to assess the inhibitory effect of this compound on IL-1-induced cytokine production.

-

-

In Vivo Challenge:

-

Following the this compound infusion, monkeys were challenged with an intravenous injection of IL-1.

-

Blood samples were collected at various time points post-challenge.

-

Plasma IL-6 levels were measured to determine the extent to which this compound could modulate the systemic inflammatory response to IL-1.

-

-

Endpoint Measurement: Interleukin-6 (IL-6) levels were quantified using a validated immunoassay.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes described, the following diagrams have been generated.

Discussion and Future Directions

The available data indicates that this compound is a potent and selective antagonist of the human IL-1RI with demonstrated in vivo activity in a non-human primate model.[1] The blockade of IL-1-induced IL-6 production, a key inflammatory cytokine, underscores the potential of this compound in treating IL-1 mediated inflammatory conditions.

However, the scope of the current in vivo efficacy data is limited to a single published study. To fully elucidate the therapeutic potential of this compound, further research is warranted. Future studies could explore:

-

Efficacy in Disease Models: Evaluating the efficacy of this compound in various animal models of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, or cryopyrin-associated periodic syndromes (CAPS).

-

Pharmacokinetics and Pharmacodynamics (PK/PD): A more detailed characterization of the PK/PD profile of this compound would inform optimal dosing regimens and therapeutic windows.

-

Safety and Toxicology: Comprehensive safety and toxicology studies are essential prerequisites for any potential clinical development.

References

An In-depth Technical Guide to the BCL2 (AF12198) Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the signal transduction pathways involving the B-cell lymphoma 2 (BCL2) protein, encoded by the gene corresponding to GenBank accession number AF12198. BCL2 is a pivotal regulator of programmed cell death (apoptosis) and a key therapeutic target in various malignancies.[1][2][3]

Core Concepts: The BCL2 Family and the Apoptotic Switch

The BCL2 family of proteins are central regulators of the intrinsic apoptotic pathway, acting as a critical checkpoint for cell death.[4][5] These proteins govern the permeabilization of the outer mitochondrial membrane (MOMP), which is a point of no return in the apoptotic cascade.[4][6] The family is broadly divided into three functional subfamilies based on their BCL2 Homology (BH) domains:

-

Anti-apoptotic Proteins: (e.g., BCL2, BCL-XL, BCL-W, MCL-1) These proteins contain all four BH domains (BH1-4) and promote cell survival by sequestering pro-apoptotic proteins.[7][8]

-

Pro-apoptotic Effector Proteins: (e.g., BAX, BAK) These multi-domain proteins (BH1-3) are responsible for forming pores in the mitochondrial outer membrane, leading to the release of apoptogenic factors.[7][9]

-

Pro-apoptotic BH3-only Proteins: (e.g., BIM, PUMA, BAD, NOXA) This group shares only the BH3 domain and acts as sensors of cellular stress. They initiate apoptosis by either directly activating effector proteins or by neutralizing the anti-apoptotic proteins.[7][8][10]

The balance between these pro- and anti-apoptotic members determines the cell's fate, acting as a rheostat for apoptosis.[11]

Key Signaling Pathways Involving BCL2

The intrinsic pathway is the primary route through which BCL2 exerts its influence. It is initiated by a variety of intracellular stress signals such as DNA damage, growth factor deprivation, or endoplasmic reticulum (ER) stress.[10]

Mechanism of Action:

-

Sensing Stress: Cellular stress leads to the transcriptional or post-translational activation of BH3-only proteins.[10][12]

-

Neutralization of Anti-Apoptotics: "Sensitizer" BH3-only proteins (like BAD) bind to anti-apoptotic proteins such as BCL2, preventing them from inhibiting the pro-apoptotic effectors. "Activator" BH3-only proteins (like BIM and tBID) can also be sequestered by anti-apoptotic proteins.[4]

-

Activation of Effectors: When freed from inhibition, "activator" BH3-only proteins directly engage and activate BAX and BAK.[4][11]

-

MOMP: Activated BAX and BAK oligomerize on the outer mitochondrial membrane, forming pores.[9][13] This leads to Mitochondrial Outer Membrane Permeabilization (MOMP).[4]

-

Release of Apoptogenic Factors: MOMP allows for the release of proteins from the mitochondrial intermembrane space into the cytosol, most notably Cytochrome c and Smac/DIABLO.[4][8][13]

-

Apoptosome Formation and Caspase Activation: In the cytosol, Cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome.[8]

-

Execution Phase: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3, which then orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates.[8]

BCL2's primary role is to inhibit apoptosis by binding to and sequestering both "activator" BH3-only proteins and activated BAX/BAK, thereby preventing MOMP.[1][4][9]

References

- 1. Bcl-2 - Wikipedia [en.wikipedia.org]

- 2. [Physiological Function and Structural Basis of Bcl-2 Family Proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods for the assessment of mitochondrial membrane permeabilization in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Bcl-2 Pathway | GeneTex [genetex.com]

- 10. Evolution of the BCL-2-Regulated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bcl-2 family - Wikipedia [en.wikipedia.org]

Methodological & Application

AF12198 In Vitro Assay Protocols: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro characterization of AF12198, a selective antagonist of the human type I interleukin-1 (IL-1) receptor. The provided methodologies are based on established assays for assessing the potency and mechanism of action of IL-1 receptor antagonists.

Introduction

This compound is a 15-amino acid peptide that selectively binds to the human type I IL-1 receptor (IL-1RI), thereby blocking the downstream signaling cascade initiated by IL-1α and IL-1β.[1] This antagonistic action prevents the expression of pro-inflammatory genes, making this compound a potential therapeutic agent for IL-1-mediated inflammatory diseases. The following protocols describe in vitro assays to quantify the inhibitory activity of this compound on IL-1-induced cellular responses.

Mechanism of Action: IL-1 Signaling Pathway

Interleukin-1 (IL-1) initiates a signaling cascade by binding to the IL-1 receptor type I (IL-1RI). This binding event recruits the IL-1 receptor accessory protein (IL-1RAcP) to form a ternary complex. The formation of this complex brings the intracellular Toll/interleukin-1 receptor (TIR) domains of both receptor chains into close proximity, initiating a downstream signaling cascade through the recruitment of adaptor proteins like MyD88. This ultimately leads to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of numerous inflammatory genes, including those for cytokines like IL-8 and cell adhesion molecules like ICAM-1. This compound competitively binds to IL-1RI, preventing the binding of IL-1 and the subsequent recruitment of IL-1RAcP, thus inhibiting the entire signaling pathway.

Caption: IL-1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) in different cell-based assays.

| Cell Type | IL-1 Induced Readout | This compound IC50 (nM) | Reference |

| Human Dermal Fibroblasts | IL-8 Production | 25 | [1] |

| Human Endothelial Cells | ICAM-1 Expression | 9 | [1] |

Experimental Protocols

The following are detailed protocols for assessing the in vitro activity of this compound.

Protocol 1: Inhibition of IL-1β-Induced IL-8 Production in Human Dermal Fibroblasts

This assay measures the ability of this compound to inhibit the production of the pro-inflammatory chemokine IL-8 from human dermal fibroblasts stimulated with IL-1β.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Recombinant Human IL-1β

-

This compound peptide

-

96-well cell culture plates

-

Human IL-8 ELISA Kit

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture HDFs to ~80% confluency.

-

Trypsinize and seed the cells into a 96-well plate at a density of 2 x 10^4 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in assay medium (DMEM with 1% FBS). A typical concentration range would be 0.1 nM to 1 µM.

-

Remove the culture medium from the cells and replace it with 100 µL of the this compound dilutions.

-

Include a "vehicle control" (medium with the same solvent concentration used for this compound) and a "no treatment" control.

-

Incubate for 1 hour at 37°C.

-

-

IL-1β Stimulation:

-

Prepare a solution of recombinant human IL-1β in assay medium at a concentration of 2 ng/mL (or a pre-determined optimal concentration).

-

Add 100 µL of the IL-1β solution to all wells except the "unstimulated control" wells.

-

Incubate for 18-24 hours at 37°C.

-

-

IL-8 Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of IL-8 production for each this compound concentration relative to the IL-1β stimulated control.

-

Plot the percentage inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Caption: Workflow for IL-8 inhibition assay.

Protocol 2: Inhibition of IL-1β-Induced ICAM-1 Expression in Human Endothelial Cells

This protocol details the assessment of this compound's ability to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of human endothelial cells following stimulation with IL-1β.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other human endothelial cells

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Recombinant Human IL-1β

-

This compound peptide

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-human ICAM-1

-

Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

-

Substrate for HRP (e.g., TMB)

-

Stop Solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture HUVECs to ~90% confluency.

-

Seed the cells into a 96-well plate at a density of 1.5 x 10^4 cells/well.

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator until a confluent monolayer is formed.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in assay medium (Endothelial Cell Basal Medium with 0.5% FBS).

-

Gently wash the cell monolayer with PBS and replace the medium with 100 µL of the this compound dilutions.

-

Include appropriate controls (vehicle, no treatment).

-

Incubate for 1 hour at 37°C.

-

-

IL-1β Stimulation:

-

Prepare a solution of recombinant human IL-1β in assay medium at a concentration of 2 ng/mL.

-

Add 100 µL of the IL-1β solution to all wells except the "unstimulated control" wells.

-

Incubate for 6-8 hours at 37°C.

-

-

Cell-Surface ELISA for ICAM-1:

-

Wash the cells three times with PBS.

-

Fix the cells with 100 µL of fixation buffer for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific binding with 200 µL of blocking buffer for 1 hour at room temperature.

-

Incubate with 100 µL of anti-human ICAM-1 primary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate with 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the cells five times with PBS.

-

Add 100 µL of TMB substrate and incubate in the dark until sufficient color development.

-

Stop the reaction by adding 100 µL of stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with no primary antibody).

-

Calculate the percentage inhibition of ICAM-1 expression for each this compound concentration.

-

Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration.

-

Caption: Workflow for ICAM-1 inhibition assay.

Conclusion

The provided protocols offer a framework for the in vitro evaluation of this compound and other potential IL-1 receptor antagonists. These assays are crucial for determining the potency and cellular mechanism of action of such compounds, providing essential data for drug development programs targeting IL-1-driven pathologies. It is recommended that researchers optimize assay conditions, such as cell density and IL-1β concentration, for their specific experimental setup.

References

Application Notes and Protocols for AF12198 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF12198 is a potent and selective peptide antagonist of the human type I interleukin-1 receptor (IL-1RI).[1][2] By competitively inhibiting the binding of both IL-1α and IL-1β to IL-1RI, this compound effectively blocks the downstream signaling cascade that mediates inflammatory responses.[1][2] This makes it a valuable tool for in vitro studies investigating the role of the IL-1 signaling pathway in various biological processes, including inflammation, immunology, and cancer biology. These application notes provide detailed protocols and guidelines for the effective use of this compound in cell culture experiments.

Mechanism of Action

Interleukin-1 (IL-1) signaling is initiated when IL-1α or IL-1β binds to the extracellular domain of IL-1RI. This binding event induces a conformational change that facilitates the recruitment of the IL-1 receptor accessory protein (IL-1RAcP), forming a high-affinity ternary signaling complex. This complex then recruits intracellular adapter proteins, such as MyD88, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. The activation of these pathways culminates in the transcription of numerous pro-inflammatory genes, such as those encoding for cytokines (e.g., IL-6, IL-8), chemokines, and adhesion molecules (e.g., ICAM-1). This compound exerts its inhibitory effect by binding to IL-1RI and preventing the initial binding of IL-1, thereby abrogating the entire downstream signaling cascade.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in various cell lines and assays. This data can be used as a starting point for determining the optimal concentration for your specific experimental setup.

| Cell Line | Assay | Readout | IC50 | Reference |

| Human Dermal Fibroblasts | IL-8 Production | ELISA | 25 nM | [2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | ICAM-1 Expression | Not Specified | 9 nM | [2] |

| Human Primate Blood | IL-6 Induction | Not Specified | 15 µM | [3] |

| Cynomolgus Monkey Blood | IL-6 Induction | Not Specified | 17 µM | [3] |

Note: The effective concentration of this compound may vary depending on the cell type, the concentration of IL-1 used for stimulation, and the specific experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiments.

Experimental Protocols

The following are detailed protocols for common cell culture experiments using this compound.

Inhibition of IL-1-Induced Cytokine Production (e.g., IL-8 in Human Dermal Fibroblasts)

This protocol describes how to measure the inhibitory effect of this compound on IL-1β-induced IL-8 production by human dermal fibroblasts.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast growth medium

-

Recombinant human IL-1β

-

This compound

-

96-well tissue culture plates

-

Human IL-8 ELISA kit

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Cell Seeding: Seed HDFs into a 96-well plate at a density of 2 x 104 cells/well in 100 µL of fibroblast growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 1 nM).

-

Pre-incubation with this compound: The following day, carefully remove the culture medium from the wells. Add 100 µL of medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). Incubate for 1-2 hours at 37°C.

-

IL-1β Stimulation: Prepare a working solution of recombinant human IL-1β in culture medium. Add a predetermined concentration of IL-1β (e.g., 1 ng/mL, the optimal concentration should be determined empirically) to all wells except for the negative control wells. The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer.

-

ELISA: Measure the concentration of IL-8 in the collected supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of IL-8 production for each this compound concentration compared to the IL-1β stimulated control. Determine the IC50 value from the dose-response curve.

Western Blot Analysis of Downstream Signaling

This protocol allows for the analysis of the effect of this compound on the phosphorylation of key downstream signaling molecules in the IL-1 pathway, such as NF-κB p65 or p38 MAPK.

Materials:

-

Cell line of interest (e.g., HeLa, THP-1)

-

Appropriate cell culture medium

-

Recombinant human IL-1β

-

This compound

-

6-well tissue culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with the desired concentrations of this compound for 1-2 hours, followed by stimulation with IL-1β (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to observe phosphorylation events.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-p65).

Cell Viability Assay (MTT Assay)

It is important to assess whether this compound exhibits any cytotoxic effects at the concentrations used in the experiments.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium

-

This compound

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity if desired.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay can be used to determine if this compound induces apoptosis in the target cells.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include positive and negative controls.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Troubleshooting

-

Low or no inhibition by this compound:

-

Verify IL-1RI expression: Ensure your cell line expresses the human type I IL-1 receptor. This compound is not effective against the murine IL-1RI.[2]

-

Check this compound activity: Ensure the peptide is properly stored and handled to maintain its activity.

-

Optimize IL-1 concentration: The concentration of IL-1 used for stimulation might be too high. Perform a dose-response with IL-1 to find a sub-maximal concentration for your assays.

-

Increase this compound concentration or pre-incubation time: The concentration or pre-incubation time of this compound may be insufficient.

-

-

High background in assays:

-

Wash cells thoroughly: Ensure proper washing steps to remove any residual reagents.

-

Optimize antibody concentrations: For Western blotting and immunofluorescence, titrate primary and secondary antibodies to reduce non-specific binding.

-

Use appropriate blocking buffers.

-

-

Cell death observed:

-

Perform a cell viability assay: Determine the cytotoxic concentration of this compound for your cell line. Use concentrations below the cytotoxic threshold for your experiments.

-

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the intricate roles of the IL-1 signaling pathway in various cellular processes.

References

Application Notes and Protocols for AF12198 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF12198 is a synthetic 15-mer peptide (Ac-FEWTPGWYQJYALPL-NH2, where J is 2-azetidine-1-carboxylic acid) that acts as a potent and selective antagonist of the human type I interleukin-1 (IL-1) receptor.[1] It has demonstrated the ability to block IL-1-induced cellular responses in vitro and in vivo, making it a valuable tool for investigating the role of the IL-1 signaling pathway in various physiological and pathological processes.[1] These application notes provide detailed information and protocols for the use of this compound in in vivo studies, with a focus on intravenous administration in non-human primates.

Mechanism of Action

This compound selectively binds to the human type I IL-1 receptor, preventing the binding of its natural ligands, IL-1α and IL-1β. This competitive inhibition blocks the downstream signaling cascade that leads to the expression of pro-inflammatory genes. Notably, this compound exhibits species selectivity, as it does not bind to the murine type I IL-1 receptor, a critical consideration for animal model selection.[1]

In Vitro Activity

A summary of the in vitro inhibitory activity of this compound is provided in the table below for reference.

| Cell Type | IL-1 Induced Response | IC50 (nM) |

| Human Dermal Fibroblasts | IL-8 Production | 25 |

| Human Endothelial Cells | ICAM-1 Expression | 9 |

Data sourced from Akeson et al., 1996.[1]

In Vivo Studies: Dosage and Administration in Cynomolgus Monkeys

The following table summarizes the key parameters for the in vivo administration of this compound in cynomolgus monkeys as reported in the literature.

| Parameter | Details |

| Animal Model | Cynomolgus Monkeys (Macaca fascicularis) |

| Administration Route | Intravenous (IV) Infusion |

| Dosage | 1 mg/kg/hour |

| Duration | Continuous infusion |

| Primary Endpoint | Inhibition of IL-1 induced IL-6 production (ex vivo) and modulation of in vivo IL-6 induction. |

Data extrapolated from protocols for similar IL-1 receptor antagonists and the primary this compound publication.[1][2]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound via Intravenous Infusion in Cynomolgus Monkeys

This protocol is based on the methodology for evaluating IL-1 antagonists in cynomolgus monkeys.

Materials:

-

This compound peptide

-

Sterile saline for injection (0.9% NaCl)

-

Infusion pump

-

Catheters and other surgical supplies for intravenous cannulation

-

Anesthesia as per institutional guidelines

-

Blood collection tubes (containing appropriate anticoagulant, e.g., EDTA)

Procedure:

-

Animal Preparation: Acclimatize healthy, adult cynomolgus monkeys to the laboratory environment. Ensure animals are fasted overnight before the procedure.

-

Anesthesia and Cannulation: Anesthetize the monkey following approved institutional protocols. Surgically implant a catheter into a suitable vein (e.g., cephalic or saphenous vein) for continuous infusion and another for blood sampling.

-

This compound Preparation: Prepare the this compound infusion solution by dissolving the peptide in sterile saline to achieve the desired concentration for a 1 mg/kg/hour infusion rate. The final concentration will depend on the weight of the animal and the flow rate of the infusion pump.

-

Initiation of Infusion: Begin the continuous intravenous infusion of this compound using a calibrated infusion pump.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-infusion, and at various intervals during the infusion) to assess the ex vivo and in vivo effects of this compound.

Protocol 2: Ex Vivo Whole Blood IL-6 Induction Assay

This assay is used to determine the inhibitory activity of the administered this compound on IL-1-induced cytokine production.

Materials:

-

Whole blood samples collected from the in vivo study

-

Recombinant human IL-1β

-

RPMI 1640 cell culture medium

-

Incubator (37°C, 5% CO2)

-

Centrifuge

-

ELISA kit for monkey IL-6

Procedure:

-

Blood Aliquoting: Aliquot 1 ml of whole blood from each time point into sterile microcentrifuge tubes.

-

IL-1β Stimulation: To one set of tubes, add recombinant human IL-1β to a final concentration of 1 ng/ml. To a parallel set of tubes (control), add an equal volume of sterile saline.

-

Incubation: Incubate all tubes for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Plasma Separation: Following incubation, centrifuge the tubes at 1500 x g for 10 minutes to separate the plasma.

-

IL-6 Measurement: Carefully collect the plasma supernatant and measure the concentration of IL-6 using a validated ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the levels of IL-6 in the IL-1β stimulated samples from different time points during the this compound infusion to the pre-infusion levels to determine the percentage of inhibition.

Signaling Pathway and Experimental Workflow Diagrams

Caption: IL-1 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for in vivo evaluation of this compound in cynomolgus monkeys.

References

- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Potential Small Molecule Allosteric Modulator Sites on IL-1R1 Ectodomain Using Accelerated Conformational Sampling Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AF12198 in Inflammatory Models

For: Researchers, Scientists, and Drug Development Professionals

Subject: Administration of AF12198 in Animal Models of Inflammation

Introduction and Important Limitations

This compound is a novel 15-amino acid peptide that acts as a potent and selective antagonist of the human type I interleukin-1 receptor (IL-1RI).[1] It functions by binding to the human IL-1RI, thereby preventing the pro-inflammatory cytokines IL-1α and IL-1β from activating downstream signaling pathways. This targeted mechanism of action makes this compound a molecule of interest for research into IL-1-mediated inflammatory diseases.

However, a critical limitation for preclinical in vivo studies is the species selectivity of this compound. Published research has demonstrated that this compound selectively binds to the human type I IL-1 receptor and does not bind to the murine type I receptor. [1] This lack of cross-reactivity renders standard rodent models of inflammation (e.g., in mice and rats) unsuitable for evaluating the efficacy of this compound.

To date, there are no publicly available studies detailing the administration of this compound in established in vivo models of inflammation. The only published in vivo work involved administration to cynomolgus monkeys, where the biological activity was assessed using an ex vivo method.[1]

This document provides a summary of the known characteristics of this compound, its mechanism of action, and a hypothetical protocol for how it could be evaluated in a suitable animal model, such as a humanized mouse expressing the human IL-1RI.

Mechanism of Action of this compound

Interleukin-1 (IL-1) is a key cytokine that drives inflammatory responses. Both IL-1α and IL-1β bind to the IL-1 receptor type I (IL-1RI), initiating a signaling cascade that leads to the expression of numerous inflammatory genes. This compound acts as a competitive antagonist at the human IL-1RI, blocking this signaling pathway.

Caption: IL-1 signaling pathway and the inhibitory action of this compound.

Quantitative Data (In Vitro)

Due to the lack of in vivo inflammation model data, this section summarizes the available in vitro efficacy data for this compound.

| Cell Type | Assay | IC50 | Reference |

| Human Dermal Fibroblasts | IL-1-induced IL-8 production | 25 nM | [1] |

| Human Endothelial Cells | IL-1-induced ICAM-1 expression | 9 nM | [1] |

Experimental Protocols

Published Protocol: Ex Vivo IL-1 Antagonist Activity in Cynomolgus Monkeys

This protocol is adapted from the methodology described for this compound.[1] It measures the ability of the antagonist administered in vivo to block IL-1-induced cytokine production in whole blood samples cultured ex vivo.

Objective: To determine the in vivo biological activity of this compound by measuring its ability to antagonize IL-1-induced IL-6 production in blood samples.

Animal Model: Cynomolgus monkeys.

Materials:

-

This compound (appropriate formulation for intravenous infusion)

-

Recombinant human IL-1β

-

Heparinized blood collection tubes

-

Sterile saline

-

Culture medium (e.g., RPMI 1640)

-

ELISA kit for monkey IL-6

Procedure:

-

Baseline Blood Collection: Collect a pre-infusion blood sample from each monkey into a heparinized tube.

-

This compound Administration: Administer this compound via intravenous infusion. The original study does not specify the exact dose but notes this is a method to evaluate various doses.

-

Post-Infusion Blood Collection: Collect blood samples at various time points during and after the infusion.

-

Ex Vivo Stimulation:

-

For each blood sample (pre- and post-infusion), aliquot whole blood into culture tubes.

-

Spike half of the aliquots with a predetermined concentration of recombinant human IL-1β.

-

The other half serves as the unstimulated control.

-

-

Incubation: Incubate the blood cultures for a specified period (e.g., 4-6 hours) at 37°C.

-

Plasma Collection: Centrifuge the tubes and collect the plasma.

-

Cytokine Analysis: Measure the concentration of IL-6 in the plasma samples using an ELISA kit.

-

Data Analysis: Compare the levels of IL-1β-induced IL-6 in post-infusion samples to the pre-infusion samples. The percentage of inhibition is calculated to determine the antagonist activity of this compound at different doses and time points.

Proposed Hypothetical Protocol: In Vivo Efficacy in a Humanized IL-1RI Mouse Model

This protocol outlines a hypothetical experiment to test the anti-inflammatory efficacy of this compound in a relevant mouse model. This has not been performed in published studies but represents a viable scientific approach.

Objective: To evaluate the ability of this compound to reduce systemic inflammation in a mouse model of endotoxemia.

Animal Model: Humanized mice expressing the human IL-1RI (B-hIL1R1 mice). These mice have the extracellular domain of the murine IL-1R1 replaced with the human equivalent, allowing for the evaluation of human-specific therapeutics.

Inflammation Model: Lipopolysaccharide (LPS)-induced systemic inflammation.

Materials:

-

This compound

-

Sterile, pyrogen-free saline

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA kits for murine IL-6 and TNF-α

Experimental Workflow:

Caption: Hypothetical workflow for testing this compound in a humanized mouse model.

Procedure:

-

Animal Acclimatization: Acclimatize male or female B-hIL1R1 mice (8-12 weeks old) for at least one week before the experiment.

-

Group Allocation: Randomly assign mice to experimental groups (n=8-10 per group):

-

Group 1: Vehicle control (Saline) + Saline challenge

-

Group 2: Vehicle control (Saline) + LPS challenge

-

Group 3: this compound (Low dose) + LPS challenge

-

Group 4: this compound (High dose) + LPS challenge

-

-

Dosing: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal or intravenous injection) 30-60 minutes prior to the inflammatory challenge.

-

Induction of Inflammation: Inject mice intraperitoneally with LPS (e.g., 1 mg/kg) to induce a systemic inflammatory response.

-

Monitoring and Sampling:

-

Monitor animals for signs of inflammation (e.g., lethargy, piloerection).

-

At a peak time for cytokine release (e.g., 90 minutes post-LPS), collect blood via tail vein or retro-orbital sinus.

-

At the end of the experiment (e.g., 4-6 hours), collect a terminal blood sample via cardiac puncture and harvest tissues (e.g., liver, spleen) for further analysis.

-

-

Cytokine Measurement: Prepare serum from blood samples and measure the concentrations of key inflammatory cytokines, such as murine IL-6 and TNF-α, using ELISA.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA with post-hoc tests) to compare cytokine levels between the vehicle-treated and this compound-treated groups. A significant reduction in cytokine levels in the this compound-treated groups would indicate in vivo efficacy.

Conclusion

This compound is a potent, human-specific IL-1RI antagonist with demonstrated in vitro activity. Its application in preclinical animal models of inflammation is severely restricted by its lack of binding to the murine IL-1 receptor. While its biological activity has been confirmed in cynomolgus monkeys using an ex vivo method, detailed in vivo efficacy studies in inflammatory disease models are absent from the literature. The use of humanized mouse models expressing the human IL-1RI represents a promising and scientifically valid approach to investigate the in vivo therapeutic potential of this compound and similar human-specific biologics. The protocols and workflows provided herein are intended to guide researchers in the potential application of this compound.

References

AF12198: A Potent Antagonist of IL-1 Induced Cytokine Production

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 (IL-1) is a key pro-inflammatory cytokine that plays a central role in a wide range of inflammatory diseases. The biological activities of IL-1 are mediated through its binding to the type I IL-1 receptor (IL-1RI), which triggers a signaling cascade leading to the production of secondary inflammatory mediators, including other cytokines and chemokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8), as well as adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1). The dysregulation of the IL-1 signaling pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory conditions.

AF12198 is a novel, low molecular weight peptide antagonist that selectively binds to the human type I IL-1 receptor.[1] By competitively inhibiting the binding of IL-1α and IL-1β to IL-1RI, this compound effectively blocks the downstream signaling pathways, leading to a reduction in the production of key inflammatory mediators. These application notes provide a summary of the efficacy of this compound and detailed protocols for its use in in vitro and in vivo experimental models.

Data Presentation

The inhibitory activity of this compound on IL-1-induced cytokine and adhesion molecule production has been quantified in various cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Target Cell Line | IL-1 Induced Marker | IC50 of this compound | Reference |

| Human Dermal Fibroblasts | IL-8 Production | 25 nM | [1] |

| Human Endothelial Cells | ICAM-1 Expression | 9 nM | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | IL-1 Induced Marker | Effect of this compound | Reference |

| Cynomolgus Monkeys | IL-6 Production | Blocks ex vivo and in vivo induction | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.

Caption: IL-1 Signaling Pathway and this compound Mechanism of Action.

Caption: General Experimental Workflow for athis compound Efficacy Testing.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in blocking IL-1 induced cytokine production and cell surface molecule expression.

Protocol 1: Inhibition of IL-1β-Induced IL-8 Production in Human Dermal Fibroblasts (HDFs)

1. Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Recombinant Human IL-1β

-

This compound

-

96-well cell culture plates

-

Human IL-8 ELISA Kit

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

2. Cell Culture and Seeding:

-

Culture HDFs in T-75 flasks with Fibroblast Growth Medium at 37°C in a humidified 5% CO2 incubator.

-

When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

-

Resuspend the cells in fresh medium and perform a cell count.

-

Seed the HDFs into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

3. Treatment with this compound and IL-1β Stimulation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and create a serial dilution to achieve the desired final concentrations.

-

Prepare a working solution of recombinant human IL-1β in culture medium to a final concentration of 1 ng/mL (or a pre-determined optimal concentration).

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 50 µL of medium containing the desired concentration of this compound (or vehicle control) to each well.

-

Incubate for 1 hour at 37°C.

-

Add 50 µL of the IL-1β working solution to each well (except for the unstimulated control wells, to which 50 µL of medium is added).

-

Incubate the plate for 24 hours at 37°C.

4. Measurement of IL-8 Production:

-

After the 24-hour incubation, centrifuge the 96-well plate at a low speed to pellet any detached cells.

-

Carefully collect the cell culture supernatant from each well.

-

Perform a Human IL-8 ELISA on the collected supernatants according to the manufacturer's instructions.

-

Determine the concentration of IL-8 in each sample by comparing the absorbance to a standard curve.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Inhibition of IL-1β-Induced ICAM-1 Expression on Human Umbilical Vein Endothelial Cells (HUVECs)

1. Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Recombinant Human IL-1β

-

This compound

-

24-well cell culture plates

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

-

FITC- or PE-conjugated anti-human ICAM-1 antibody

-

Isotype control antibody

-

Flow cytometer

2. Cell Culture and Seeding:

-

Culture HUVECs in T-75 flasks coated with a suitable attachment factor (e.g., gelatin) using Endothelial Cell Growth Medium at 37°C in a humidified 5% CO2 incubator.

-

When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

-

Resuspend the cells in fresh medium and perform a cell count.

-

Seed the HUVECs into a 24-well plate at a density of 5 x 10^4 cells per well in 500 µL of medium.

-

Incubate for 24-48 hours to form a confluent monolayer.

3. Treatment with this compound and IL-1β Stimulation:

-

Prepare a stock solution of this compound and a serial dilution as described in Protocol 1.

-

Prepare a working solution of recombinant human IL-1β in culture medium to a final concentration of 1 ng/mL (or a pre-determined optimal concentration).

-

Carefully remove the medium from the wells of the confluent HUVEC monolayer.

-

Add 250 µL of medium containing the desired concentration of this compound (or vehicle control) to each well.

-

Incubate for 1 hour at 37°C.

-

Add 250 µL of the IL-1β working solution to each well (except for the unstimulated control wells).

-

Incubate the plate for 18-24 hours at 37°C.

4. Analysis of ICAM-1 Expression by Flow Cytometry:

-

After incubation, wash the cell monolayers twice with PBS.

-

Detach the cells using a non-enzymatic cell dissociation solution or a brief treatment with Trypsin-EDTA.

-

Transfer the cells to flow cytometry tubes and wash with Flow Cytometry Staining Buffer.

-

Resuspend the cells in 100 µL of staining buffer containing the FITC- or PE-conjugated anti-human ICAM-1 antibody or the corresponding isotype control.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with staining buffer.

-

Resuspend the cells in 300-500 µL of staining buffer and acquire the data on a flow cytometer.

-

Analyze the data to determine the mean fluorescence intensity (MFI) of ICAM-1 expression.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a potent and selective antagonist of the human type I IL-1 receptor, effectively inhibiting IL-1-induced production of key inflammatory mediators. The provided protocols offer a framework for researchers to investigate the efficacy of this compound in relevant in vitro models. These studies can provide valuable insights into the therapeutic potential of targeting the IL-1 pathway for the treatment of inflammatory diseases.

References

Application of AF12198 in Immunology Research: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF12198 is a potent and selective antagonist of the human type I interleukin-1 (IL-1) receptor.[1][2] As a 15-mer peptide, it represents a significant tool in the field of immunology for investigating the biological roles of the pro-inflammatory cytokine IL-1.[1][2] IL-1 is a key mediator of inflammatory responses, and its dysregulation is implicated in a wide range of autoimmune diseases and chronic inflammatory conditions.[1][3][4][5][6][7] this compound provides a means to dissect the IL-1 signaling pathway and to evaluate the therapeutic potential of IL-1 receptor blockade. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in immunological research.

Mechanism of Action

This compound functions as a competitive antagonist at the human IL-1 receptor type I (IL-1RI).[1] It selectively binds to IL-1RI, preventing the binding of both IL-1α and IL-1β.[1] This blockade inhibits the recruitment of the IL-1 receptor accessory protein (IL-1RAcP), a necessary step for the formation of the active signaling complex.[4] Consequently, the downstream signaling cascade, which is dependent on the MyD88 adaptor protein and leads to the activation of transcription factors such as NF-κB and AP-1, is abrogated.[4] The ultimate effect is the suppression of IL-1-induced gene expression of various pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and in vitro efficacy of this compound.

Table 1: Binding Specificity and IC50 Values of this compound

| Receptor Target | IC50 Value | Reference |

| Human Type I IL-1 Receptor | 25 nM (for IL-8 production inhibition) | [1] |

| Human Type I IL-1 Receptor | 9 nM (for ICAM-1 expression inhibition) | [1] |

| Human Type II IL-1 Receptor | No significant binding | [1] |

| Murine Type I IL-1 Receptor | No significant binding | [1] |

Table 2: In Vitro Efficacy of this compound

| Cell Type | IL-1 Induced Response | Effect of this compound | IC50 Value | Reference |

| Human Dermal Fibroblasts | IL-8 Production | Inhibition | 25 nM | [1] |

| Human Endothelial Cells | ICAM-1 Expression | Inhibition | 9 nM | [1] |

Signaling Pathway

The following diagram illustrates the IL-1 signaling pathway and the point of intervention for this compound.

Caption: IL-1 Signaling Pathway and this compound Inhibition.

Experimental Protocols

In Vitro Inhibition of IL-1-Induced IL-8 Production in Human Dermal Fibroblasts

Objective: To determine the inhibitory effect of this compound on IL-1β-induced IL-8 production by human dermal fibroblasts.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast growth medium (e.g., DMEM with 10% FBS)

-

Recombinant human IL-1β

-

This compound

-

Human IL-8 ELISA kit

-

96-well cell culture plates

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer

Procedure:

-

Cell Seeding: Seed HDFs into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 4-6 hours.

-

Pre-treatment with this compound: Prepare serial dilutions of this compound in a serum-free medium. Add the desired concentrations of this compound to the wells and incubate for 1 hour. Include a vehicle control (medium only).

-